molecular formula C22H19ClF2N2O B11815445 2-Chloro-1-[7-(4-fluoro-benzylidene)-3-(4-fluoro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone

2-Chloro-1-[7-(4-fluoro-benzylidene)-3-(4-fluoro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone

Cat. No.: B11815445
M. Wt: 400.8 g/mol
InChI Key: JPYQTIYPHKOIPB-UHFFFAOYSA-N
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Description

2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one is a complex organic compound that features a unique structure combining indazole and fluorophenyl groups

Preparation Methods

The synthesis of 2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This intermediate is then reacted with 3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazole in the presence of a base to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new compounds with different functional groups.

Scientific Research Applications

2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one stands out due to its unique combination of indazole and fluorophenyl groups. Similar compounds include:

    2-chloro-1-(4-fluorophenyl)ethan-1-one: This compound lacks the indazole moiety and has different chemical properties and applications.

    4-fluorophenylacetyl chloride: An intermediate in the synthesis of the target compound, it has limited applications on its own.

    3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazole: This compound shares the indazole core but lacks the chloro and ethanone functionalities, leading to different reactivity and applications.

Biological Activity

2-Chloro-1-[7-(4-fluoro-benzylidene)-3-(4-fluoro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone is a complex organic compound with potential pharmacological applications. Its structure suggests a range of biological activities that may be beneficial in therapeutic contexts. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClF2N2OC_{22}H_{19}ClF_2N_2O with a molecular weight of approximately 400.85 g/mol. The presence of halogen atoms and the indazole moiety in its structure are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives of indazole have shown cytotoxic effects against various cancer cell lines. The specific compound under discussion has been hypothesized to possess similar properties due to its structural resemblance to known anticancer agents.

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Reference
Indazole AHeLa12.5
Indazole BMCF-715.0
2-Chloro CompoundTBDTBDCurrent Study

Antimicrobial Activity

The antimicrobial potential of compounds related to this compound has been explored in various studies. Similar compounds have exhibited effective antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
Compound XStaphylococcus aureus32 µg/mL
Compound YE. coli16 µg/mL
2-Chloro CompoundTBDTBDCurrent Study

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interaction with Cellular Receptors : The compound may interact with specific receptors such as nicotinic acetylcholine receptors, which are implicated in various signaling pathways related to inflammation and cancer progression .

Case Studies

Several case studies highlight the potential therapeutic applications of structurally similar compounds:

  • Case Study 1 : A derivative exhibiting significant cytotoxicity against breast cancer cells was found to induce apoptosis through the activation of caspase pathways.
  • Case Study 2 : An indazole-based compound demonstrated potent antibacterial activity against multi-drug resistant strains of bacteria, suggesting its utility in treating infections caused by resistant pathogens.

Properties

Molecular Formula

C22H19ClF2N2O

Molecular Weight

400.8 g/mol

IUPAC Name

2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone

InChI

InChI=1S/C22H19ClF2N2O/c23-13-20(28)27-22(15-6-10-18(25)11-7-15)19-3-1-2-16(21(19)26-27)12-14-4-8-17(24)9-5-14/h4-12,19,22H,1-3,13H2

InChI Key

JPYQTIYPHKOIPB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CCl)C4=CC=C(C=C4)F

Origin of Product

United States

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